molecular formula C20H31N3O6S B1204032 Bacmecillinam CAS No. 50846-45-2

Bacmecillinam

Numéro de catalogue: B1204032
Numéro CAS: 50846-45-2
Poids moléculaire: 441.5 g/mol
Clé InChI: XHKFBADIZIDYBU-UCMJJCQDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Bacmecillinam est un dérivé semi-synthétique de la pénicilline qui appartient à la classe des antibiotiques bêta-lactames. Il est principalement utilisé pour traiter les infections bactériennes, en particulier celles causées par des bactéries à Gram négatif. Le this compound est connu pour son efficacité dans le traitement des infections des voies urinaires et d'autres infections bactériennes en raison de son mécanisme d'action unique, qui implique l'inhibition de la synthèse de la paroi cellulaire bactérienne .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Bacmecillinam est synthétisé par un processus en plusieurs étapes. La synthèse commence par la préparation de 1'-éthoxycarbonyl-oxyéthyl 6-aminopénicillanate, qui est ensuite réagi avec le diméthylacétal de l'hexaméthylèneiminocarboxaldéhyde en présence de triéthylamine dans du chloroforme à -30 °C . Cette réaction donne le this compound comme produit final.

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions : Le Bacmecillinam subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution. Ces réactions sont essentielles à son métabolisme et à son excrétion dans le corps.

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent le mécillinam et divers dérivés oxydés et substitués .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la biosynthèse de la paroi cellulaire bactérienne. Il cible spécifiquement les protéines de liaison à la pénicilline (PBP), qui sont essentielles à la synthèse de la paroi cellulaire. En se liant à ces protéines, le this compound perturbe la formation de la paroi cellulaire bactérienne, conduisant à la lyse et à la mort cellulaire .

Composés similaires :

Unicité : Le this compound est unique en raison de sa forte spécificité pour les bactéries à Gram négatif et de sa capacité à inhiber la synthèse de la paroi cellulaire bactérienne par un mécanisme distinct de celui des autres antibiotiques bêta-lactames .

Applications De Recherche Scientifique

Pharmacokinetics of Bacmecillinam

The pharmacokinetic profile of this compound has been studied extensively. A significant study demonstrated that this compound exhibits superior bioavailability compared to its prodrug pivmecillinam. In a randomized trial involving healthy volunteers, this compound showed higher peak plasma levels and a greater area under the plasma concentration-time curve (AUC) when administered at doses of 100 mg, 200 mg, and 400 mg. The elimination half-life ranged from 0.8 to 1.1 hours, with urinary recovery rates indicating effective renal excretion of the drug .

Clinical Efficacy in Urinary Tract Infections

This compound is primarily utilized for treating uncomplicated urinary tract infections (UTIs). Its mechanism of action involves binding to penicillin-binding proteins, which inhibits bacterial cell wall synthesis, particularly against Gram-negative bacteria such as Escherichia coli and other Enterobacteriaceae. Studies have shown that this compound maintains a low resistance profile compared to other antibiotics commonly used for UTIs. For instance, less than 2% of E. coli isolates demonstrate resistance to mecillinam, making it a reliable option for empirical treatment .

Efficacy Against Resistant Strains

Recent evaluations have highlighted this compound's effectiveness against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. A study analyzing clinical isolates from patients with UTIs in the United States indicated that mecillinam exhibited high susceptibility rates (approximately 92% for multi-drug resistant strains), suggesting its potential as a first-line therapy in resistant infections .

Case Study: Use in Pregnant Women

This compound has also been documented as a safe treatment option during pregnancy. Clinical studies have confirmed its efficacy and safety profile in pregnant women suffering from UTIs, with minimal impact on normal flora and low incidence of adverse effects such as diarrhea or vaginitis .

Summary of Case Studies

Study Population Findings
Study on pharmacokineticsHealthy volunteersThis compound showed higher bioavailability than pivmecillinam; effective renal excretion demonstrated.
UTI treatment in pregnant womenPregnant womenConfirmed efficacy and safety; low resistance rates observed among treated patients.
Resistance profile analysisUTI patients in the USHigh susceptibility of mecillinam against multi-drug resistant strains; recommended as first-line therapy.

Mécanisme D'action

Bacmecillinam exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. By binding to these proteins, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

Activité Biologique

Bacmecillinam, a derivative of mecillinam, is an amidinopenicillin antibiotic known for its unique mechanism of action that primarily targets penicillin-binding proteins (PBPs). This article provides a comprehensive overview of the biological activity of this compound, focusing on its efficacy against various bacterial pathogens, particularly in the context of urinary tract infections (UTIs), and includes relevant data tables and case studies.

This compound exerts its antibacterial effects by binding to PBP-2, which is essential for bacterial cell wall synthesis. This binding disrupts the normal cross-linking of peptidoglycan layers, leading to cell lysis and death. Unlike many other β-lactams, this compound is particularly effective against gram-negative bacteria, making it a valuable option in treating infections caused by resistant strains.

Efficacy Against Uropathogens

Recent studies have demonstrated that this compound exhibits significant activity against common uropathogens. A systematic review analyzed the susceptibility of Enterobacterales to this compound, revealing high susceptibility rates:

Pathogen Susceptibility Rate (%)
Escherichia coli90+
Klebsiella pneumoniae72.8
Proteus spp.85
Enterobacter cloacae75
Citrobacter spp.65

These findings indicate that this compound remains a potent option for treating UTIs, particularly those caused by multidrug-resistant (MDR) strains .

Case Study 1: Treatment of UTI in a Patient with MDR Strains

A 48-year-old female patient presented with a community-acquired UTI caused by an MDR strain of E. coli. After failing treatment with standard antibiotics, she was administered this compound. The patient showed significant clinical improvement within 48 hours, with microbiological clearance confirmed by follow-up cultures.

Case Study 2: Efficacy Against Extended-Spectrum Beta-Lactamase (ESBL) Producers

In another case involving a male patient with recurrent UTIs due to ESBL-producing Klebsiella pneumoniae, this compound was chosen as part of the treatment regimen. The patient's symptoms resolved after a course of this compound, and subsequent urine cultures showed no growth of the pathogen.

Comparative Studies

A study conducted from 2017 to 2020 assessed the activity of this compound against clinical isolates from patients with UTIs in the United States. The results indicated that this compound had comparable efficacy to fosfomycin in treating infections caused by MDR strains:

Antibiotic Efficacy Against MDR Isolates (%)
This compound92.2
Fosfomycin93.8

This highlights this compound's potential as a first-line treatment option for uncomplicated UTIs caused by resistant bacteria .

Resistance Patterns

Despite its effectiveness, resistance to this compound has been observed in certain bacterial strains. Notably, carbapenem-resistant Enterobacterales (CRE) show variable susceptibility:

  • OXA-48-like producers: ~70% susceptibility
  • NDM producers: ~84% susceptibility
  • KPC producers: ~0% susceptibility

These patterns suggest that while this compound can be effective against some resistant strains, it may not be suitable for all types of carbapenemase-producing bacteria .

Propriétés

IUPAC Name

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O6S/c1-5-27-19(26)29-13(2)28-18(25)15-20(3,4)30-17-14(16(24)23(15)17)21-12-22-10-8-6-7-9-11-22/h12-15,17H,5-11H2,1-4H3/t13?,14-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKFBADIZIDYBU-UCMJJCQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76996-24-2 (unspecified hydrochloride)
Record name Bacmecillinam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801023645
Record name Bacmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50846-45-2
Record name Bacmecillinam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50846-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bacmecillinam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACMECILLINAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942B99D5UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bacmecillinam
Reactant of Route 2
Reactant of Route 2
Bacmecillinam
Reactant of Route 3
Reactant of Route 3
Bacmecillinam
Reactant of Route 4
Bacmecillinam
Reactant of Route 5
Reactant of Route 5
Bacmecillinam
Reactant of Route 6
Reactant of Route 6
Bacmecillinam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.